5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-Uridine
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Overview
Description
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo-: is a synthetic nucleoside derivative. This compound is characterized by the presence of a uridine core, which is modified at the 5’ position with a bis(4-methoxyphenyl)phenylmethyl group and an iodine atom at the 5 position. These modifications enhance its chemical stability and solubility, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- typically involves multiple steps. The process begins with the protection of the uridine hydroxyl groups, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. The final step involves the iodination of the uridine at the 5 position. Common reagents used in these steps include protecting agents like dimethoxytrityl chloride, and iodinating agents such as iodine or N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the uridine core and the methoxyphenyl groups.
Hydrolysis: The protecting groups can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various uridine derivatives with different functional groups at the 5 position .
Scientific Research Applications
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mechanism of Action
The mechanism of action of Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The bis(4-methoxyphenyl)phenylmethyl group enhances its binding affinity to nucleic acid targets, while the iodine atom can participate in halogen bonding, further stabilizing its interactions. These properties make it a potent inhibitor of nucleic acid synthesis and function .
Comparison with Similar Compounds
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: Similar structure but lacks the iodine atom and has a deoxy modification at the 2’ position.
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-cyanoethyl)-: Similar structure but with a cyanoethyl group at the 2’ position.
Uniqueness: Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C30H29IN2O8 |
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Molecular Weight |
672.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O8/c1-38-21-12-8-19(9-13-21)30(18-6-4-3-5-7-18,20-10-14-22(39-2)15-11-20)40-17-24-25(34)26(35)28(41-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |
InChI Key |
GOLQPGCNIAQGQO-IYUNARRTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |
Origin of Product |
United States |
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